5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

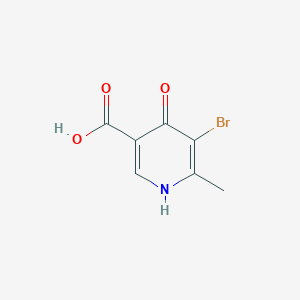

The compound 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid derives its systematic IUPAC name from the dihydropyridine core structure. The parent heterocycle is a 1,4-dihydropyridine ring, numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on this numbering:

- A bromo group at position 5.

- A methyl group at position 6.

- A keto group (oxo) at position 4.

- A carboxylic acid group at position 3.

The structural formula (Figure 1) illustrates a partially unsaturated six-membered ring with one double bond between positions 1 and 2. The nitrogen at position 1 is part of the dihydro framework, while the keto group at position 4 introduces aromatic conjugation. The carboxylic acid group at position 3 contributes to planar resonance stabilization.

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid |

| SMILES | O=C(C1=CNC(C)=C(Br)C1=O)O |

| Canonical SMILES | CC1NC(=O)C=C(C(Br)C(=O)O)N1 |

The molecular geometry is stabilized by intramolecular hydrogen bonding between the carboxylic acid and the keto group, as well as resonance delocalization across the conjugated system.

CAS Registry Number and Synonyms

The compound is uniquely identified by the CAS Registry Number 86788-98-9 . Common synonyms include:

- 3-Pyridinecarboxylic acid, 5-bromo-1,4-dihydro-6-methyl-4-oxo-

- 5-Bromo-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid

- 5-Bromo-6-methyl-4-oxo-3-pyridinecarboxylic acid

These synonyms reflect variations in tautomeric descriptions or functional group prioritization in older nomenclature systems.

Molecular Formula and Weight Analysis

The molecular formula C₇H₆BrNO₃ corresponds to a molecular weight of 232.03 g/mol . Key compositional features include:

- A bromine atom contributing 79.90 g/mol (34.4% of total mass).

- A carboxylic acid group (-COOH) enabling hydrogen bonding and acidity (pKa ≈ 2–3).

- A methyl group (-CH₃) enhancing hydrophobic interactions.

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 7 | 12.01 | 84.07 |

| Hydrogen (H) | 6 | 1.008 | 6.05 |

| Bromine (Br) | 1 | 79.90 | 79.90 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 3 | 16.00 | 48.00 |

| Total | - | - | 232.03 |

The molecular weight aligns with high-resolution mass spectrometry data reported in supplier catalogs.

Tautomeric and Resonance Forms

The compound exhibits keto-enol tautomerism due to the 4-oxo group. In the keto form (predominant in polar solvents), the carbonyl group at position 4 stabilizes the aromatic π-system through conjugation with the nitrogen lone pair (Figure 2A). The enol form (favored in non-polar media or gas phase) features a hydroxyl group at position 4, though this tautomer is less stable due to reduced resonance stabilization.

Resonance structures (Figure 2B) highlight electron delocalization:

- The nitrogen lone pair conjugates with the carbonyl group at position 4, forming a quasi-aromatic system.

- The carboxylic acid group at position 3 participates in resonance, stabilizing the negative charge on the deprotonated oxygen.

$$

\text{Keto form: } \chemfig{6((-N(-H)-=C(-CH_3)-C(=[O]O)-C(-Br)=O))}

$$

$$

\text{Enol form: } \chemfig{6((-N(-H)-=C(-CH_3)-C(-OH)=C(-Br)-O))}

$$

The keto form’s dominance is corroborated by computational studies on analogous 4-pyridones, where aromatic stabilization outweighs enolic hydrogen bonding. Additionally, the carboxylic acid group’s resonance with the pyridone ring further stabilizes the keto tautomer.

Propriétés

IUPAC Name |

5-bromo-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOTZKWPHPDPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141703-16-4 | |

| Record name | 5-bromo-4-hydroxy-6-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 5-bromo-2-hydroxypyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound . The reaction typically requires refluxing the mixture in an appropriate solvent like ethanol for several hours, followed by acidification to obtain the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives with additional functional groups.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4-oxo-1,4-dihydropyridine compounds exhibit significant antimicrobial properties. The presence of the bromine atom enhances the compound's ability to interact with biological targets, making it a candidate for developing new antibiotics. Studies have shown that modifications to the dihydropyridine ring can lead to compounds with enhanced activity against resistant bacterial strains .

Anticancer Properties

Compounds related to 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid have been investigated for their potential anticancer effects. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. Researchers have synthesized various derivatives and tested their efficacy against different cancer cell lines, yielding promising results .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an essential building block in organic synthesis. Its reactive sites allow for various chemical transformations, including cyclization and functional group modifications. The high reactivity of the carbonyl and carboxylic acid groups facilitates the synthesis of more complex structures, which are valuable in drug development and materials science .

Synthesis of Nicotine Derivatives

Recent studies have highlighted methods for synthesizing nicotine derivatives from 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid through Mo(CO)6-mediated reactions. This approach allows for the efficient production of triaryl-substituted nicotinates with potential applications in pharmacology .

Materials Science

Polymerization Studies

The compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions opens avenues for creating new materials with specific properties. Research has focused on developing polymers that incorporate dihydropyridine units, which could lead to materials with enhanced thermal stability and mechanical strength .

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that a derivative of 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study involved synthesizing various derivatives and evaluating their Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains.

- Cancer Research : Another research project focused on the synthesis of modified dihydropyridine compounds aimed at targeting breast cancer cells. The results indicated that specific modifications led to increased apoptosis rates compared to unmodified compounds.

- Polymer Development : A recent investigation into the polymerization behavior of 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine derivatives showed promising results in creating heat-resistant polymers suitable for industrial applications.

Mécanisme D'action

The mechanism of action of 5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular pathways involved in disease processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Analogs

a. 5-Chloro-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid

- Structural Difference : Chlorine replaces bromine at position 3.

b. 6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

- Structural Difference : Bromine at position 6 instead of 5, with a hydroxyl group at position 3.

- Synthesis : Prepared via thionyl chloride-mediated acid chloride formation, followed by reaction with methoxyamine .

- Reactivity : The positional isomerism may lead to distinct reactivity patterns, such as altered hydrogen bonding capacity due to the hydroxyl group.

c. 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid

- Structural Difference : Hydroxyl group replaces bromine at position 4.

Table 1: Halogen-Substituted Analogs

Functional Group Variations

a. 5-Acetyl-2-alkylthio-4-aryl-6-methyl-1,4-DHP-3-carboxylic Acid Nitriles

- Structural Features : Acetyl and nitrile groups at positions 5 and 3, respectively.

- Activity : Demonstrates antiradical and antioxidant properties, with sulfur-containing substituents enhancing radical scavenging .

b. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP-3-carboxylic Acid

Table 2: Functional Group Variations

Pharmacologically Active Derivatives

a. Dolutegravir Intermediate (1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-DHP-3-carboxylic Acid)

- Structural Features : Dimethoxyethyl group at position 1, methoxy and methoxycarbonyl groups at positions 5 and 5.

- Application : Key intermediate in synthesizing GSK1265744, an HIV integrase inhibitor. pKa: 5.56 .

b. Cabotegravir Derivatives (KJ1–KJ19)

- Structural Features : Terminal alkyne and azide substituents.

- Activity: Suppresses cancer cell viability in hepatocellular carcinoma models .

Activité Biologique

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 86788-98-9) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is C7H6BrNO3. Its structure includes a bromine atom at the 5-position and a methyl group at the 6-position of the dihydropyridine ring, contributing to its unique chemical properties.

Key Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| SMILES | CN1C=C(C(=O)C(=C1)Br)C(=O)O |

| InChI | InChI=1S/C7H6BrNO3/c1-9... |

| CAS Number | 86788-98-9 |

Biological Activity

Research on the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Studies have suggested that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi. The introduction of halogen groups, such as bromine, often enhances the antimicrobial efficacy of these compounds due to increased lipophilicity and reactivity.

Antioxidant Properties

5-Bromo-6-methyl-4-oxo-1,4-dihydropyridine derivatives have also been investigated for their antioxidant activities. Antioxidants are crucial in mitigating oxidative stress-related diseases. Research has indicated that these compounds can scavenge free radicals effectively, which is essential for preventing cellular damage.

Case Studies and Research Findings

- Antimicrobial Properties : A study evaluated the antimicrobial activity of various substituted dihydropyridines, including those similar to 5-bromo derivatives. Results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts .

- Antioxidant Activity : In vitro assays demonstrated that the compound showed significant free radical scavenging activity. The IC50 values for DPPH radical scavenging were reported to be comparable to standard antioxidants such as ascorbic acid .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that modifications at specific positions on the dihydropyridine ring can lead to increased biological activity. For instance, the presence of electron-withdrawing groups like bromine was found to enhance both antimicrobial and antioxidant activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization and halogenation steps. For example, brominated dihydropyridine derivatives can be synthesized via acid chloride intermediates using thionyl chloride (SOCl₂) under reflux, followed by coupling with amines or alcohols . Optimization may include solvent selection (e.g., DCM for low-temperature reactions) and catalyst screening (e.g., palladium for cross-coupling steps) to improve yields . Purification often requires recrystallization or column chromatography, as impurities from side reactions (e.g., over-halogenation) can complicate isolation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying the dihydropyridine ring structure and substituent positions. For instance, the methyl group at position 6 typically appears as a singlet near δ 2.1–2.5 ppm, while the carboxylic acid proton is often absent due to exchange broadening .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 274.97 for C₈H₇BrNO₃) .

- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹) and O-H/N-H vibrations (~2500–3500 cm⁻¹) .

- HPLC : Purity assessment requires reverse-phase HPLC with UV detection at 254 nm, especially since commercial suppliers may not provide analytical data .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the bromine substituent in reactivity or biological activity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with Cl, I, or H at position 5 and compare reaction kinetics (e.g., SNAr substitutions) or biological activity .

- Computational Modeling : DFT calculations (e.g., using Gaussian) can predict electron-withdrawing effects of Br on the dihydropyridine ring’s aromaticity and charge distribution .

- X-ray Crystallography : Resolve crystal structures to correlate Br’s steric/electronic effects with intermolecular interactions in solid-state or protein-ligand complexes .

Q. What strategies address contradictions in spectroscopic data interpretation for this compound?

- Methodological Answer :

- Deuterium Exchange : Identify exchangeable protons (e.g., carboxylic -OH) by comparing H NMR spectra in DMSO-d₆ vs. D₂O .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., dihydropyridine ring protons) .

- Control Experiments : Replicate synthetic steps with isotopically labeled precursors (e.g., C-methyl groups) to confirm peak assignments .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute Br with CF₃ or CN to modulate lipophilicity and target binding .

- Functionalization : Introduce substituents at position 3 (carboxylic acid) or 6 (methyl) to evaluate effects on antimicrobial or anticancer activity. For example, esterification of the carboxylic acid may improve membrane permeability .

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .

Methodological Notes

- Synthetic Challenges : Bromine’s lability under basic conditions may require inert atmospheres or low temperatures to prevent debromination .

- Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously, as small variations can lead to divergent outcomes in dihydropyridine synthesis .

- Ethical Considerations : Biological testing must include positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) and comply with institutional safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.